Cas no 26389-72-0 (N-Ethylcyclopropanamine)

N-Ethylcyclopropanamine is a secondary amine featuring a cyclopropane ring substituted with an ethylamino group. This compound is of interest in organic synthesis due to its strained cyclopropane ring, which can impart unique reactivity in ring-opening reactions or serve as a building block for more complex structures. The ethyl group enhances lipophilicity, potentially improving solubility in organic solvents. Its compact structure makes it useful in medicinal chemistry for designing constrained analogs of bioactive molecules. The amine functionality allows for further derivatization, enabling its use as an intermediate in pharmaceuticals, agrochemicals, or materials science. Careful handling is advised due to the typical reactivity of amines and the potential instability associated with strained ring systems.
N-Ethylcyclopropanamine structure
N-Ethylcyclopropanamine structure
Product Name:N-Ethylcyclopropanamine
CAS No:26389-72-0
MF:C5H11N
MW:85.1475412845612
MDL:MFCD09739279
CID:1031771
PubChem ID:13112619
Update Time:2025-06-10

N-Ethylcyclopropanamine Chemical and Physical Properties

Names and Identifiers

    • N-Ethylcyclopropanamine
    • N-Cyclopropyl-N-ethylamine
    • N-Ethylcyclopropamine
    • Cyclopropanamine,N-ethyl
    • CYCLOPROPYL-ETHYL-AMINE
    • Ethyl-cyclopropylamine
    • N-ethylcyclopropanamine(SALTDATA: FREE)
    • N-ethylcyclopropylamine
    • N-ethyl-N-cyclopropylamine
    • Cyclopropanamine, N-ethyl-
    • a-cyclopropylethylamine
    • N-?Ethylcyclopropanamin?e
    • ULEZWUGQDAQWPT-UHFFFAOYSA-N
    • STK503335
    • 2347AB
    • N-Cyclopropyl-N-ethylamine, AldrichCPR
    • SY027577
    • BB 0256566
    • MDL: MFCD09739279
    • Inchi: 1S/C5H11N/c1-2-6-5-3-4-5/h5-6H,2-4H2,1H3
    • InChI Key: ULEZWUGQDAQWPT-UHFFFAOYSA-N
    • SMILES: N(CC)C1CC1

Computed Properties

  • Exact Mass: 85.08910
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 6
  • Rotatable Bond Count: 2
  • Complexity: 39.2
  • Topological Polar Surface Area: 12

Experimental Properties

  • PSA: 12.03000
  • LogP: 1.14920

N-Ethylcyclopropanamine Security Information

  • Hazard Category Code: 25
  • Safety Instruction: 45
  • Hazardous Material Identification: T
  • HazardClass:IRRITANT

N-Ethylcyclopropanamine Customs Data

  • HS CODE:2921300090
  • Customs Data:

    China Customs Code:

    2921300090

    Overview:

    2921300090 Other rings(Alkane,Alkene,Terpene)Monoamine or polyamine(Including its derivatives and their salts). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2921300090 other cyclanic, cyclenic or cyclotherpenic mono- or polyamines, and their derivatives; salts thereof.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%

N-Ethylcyclopropanamine Pricemore >>

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N-Ethylcyclopropanamine Production Method

N-Ethylcyclopropanamine Suppliers

Amadis Chemical Company Limited
Gold Member
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(CAS:26389-72-0)N-Ethylcyclopropanamine
Order Number:A925119
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 14:42
Price ($):2282.0
Email:sales@amadischem.com

Additional information on N-Ethylcyclopropanamine

Professional Introduction to N-Ethylcyclopropanamine (CAS No: 26389-72-0)

N-Ethylcyclopropanamine, a compound with the chemical identifier CAS No: 26389-72-0, is a significant molecule in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the class of cyclopropanamine derivatives, which have garnered considerable attention due to their unique structural properties and potential biological activities. The cyclopropane ring, a three-membered carbon heterocycle, introduces rigidity and reactivity that make these derivatives valuable in drug design and development.

The molecular structure of N-Ethylcyclopropanamine consists of a cyclopropane ring substituted with an ethyl group at the nitrogen position. This structural motif is not only intriguing from a synthetic chemistry perspective but also offers a platform for exploring various pharmacophoric elements. The presence of the ethyl group at the nitrogen enhances the compound's basicity, making it a useful intermediate in the synthesis of more complex molecules.

In recent years, there has been growing interest in cyclopropanamine derivatives due to their potential applications in medicinal chemistry. These compounds have been investigated for their roles as intermediates in the synthesis of bioactive molecules, including potential therapeutic agents. The unique reactivity of the cyclopropane ring allows for diverse functionalization strategies, making it an attractive scaffold for drug discovery.

One of the most compelling aspects of N-Ethylcyclopropanamine is its utility as a building block in organic synthesis. The cyclopropane ring can undergo various transformations, such as ring-opening reactions, which facilitate the introduction of new functional groups. This flexibility has enabled chemists to design and synthesize novel compounds with tailored biological properties. For instance, researchers have explored its use in creating derivatives with enhanced binding affinity to biological targets, which is crucial for developing effective pharmaceuticals.

Recent studies have highlighted the importance of cyclopropanamine derivatives in medicinal chemistry. These compounds have been shown to exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The structural features of N-Ethylcyclopropanamine, particularly the cyclopropane ring and the ethylamino group, contribute to its potential as a pharmacophore. By modifying these features, scientists can fine-tune the biological activity of these derivatives to meet specific therapeutic needs.

The synthesis of N-Ethylcyclopropanamine typically involves multi-step organic reactions that highlight the compound's synthetic versatility. Common synthetic routes include nucleophilic substitution reactions on halogenated cyclopropanes or reductive amination strategies. These methods leverage the reactivity of the cyclopropane ring and the nitrogen-containing group to construct the desired molecular framework efficiently.

In addition to its synthetic utility, N-Ethylcyclopropanamine has been studied for its potential role in developing new therapeutic agents. Researchers have investigated its use as an intermediate in the synthesis of small-molecule drugs that target specific disease pathways. The compound's ability to serve as a precursor for more complex molecules makes it valuable in drug discovery programs aimed at addressing unmet medical needs.

The pharmacological evaluation of N-Ethylcyclopropanamine and its derivatives has revealed promising results in preclinical studies. These studies have demonstrated that certain cyclopropanamine-based compounds can modulate biological processes by interacting with specific targets. For example, some derivatives have shown inhibitory activity against enzymes involved in cancer cell proliferation or inflammatory responses. Such findings underscore the therapeutic potential of this class of compounds.

The chemical properties of N-Ethylcyclopropanamine, including its solubility, stability, and reactivity, also play a crucial role in determining its suitability for pharmaceutical applications. Researchers often optimize these properties through structural modifications to enhance drug-like characteristics such as bioavailability and metabolic stability. The ethylamino group contributes to the compound's basicity, which can be exploited to improve interactions with acidic or basic biological targets.

In conclusion, N-Ethylcyclopropanamine (CAS No: 26389-72-0) is a versatile and intriguing compound with significant implications in pharmaceutical chemistry and drug development. Its unique structural features and synthetic utility make it a valuable tool for creating novel bioactive molecules. As research continues to uncover new applications for cyclopropanamine derivatives, compounds like this are likely to play an increasingly important role in addressing various medical challenges.

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Amadis Chemical Company Limited
(CAS:26389-72-0)N-Ethylcyclopropanamine
A925119
Purity:99%
Quantity:25g
Price ($):2282.0
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